molecular formula C23H20ClN5O3S B4316351 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

Cat. No.: B4316351
M. Wt: 482.0 g/mol
InChI Key: OTHHXYPZDXGQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2,3-dimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrano[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrano[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzylthio group: This is achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide.

    Functionalization with dimethoxyphenyl and carbonitrile groups: These groups are introduced through specific substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, thiols.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Amines and alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(2-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

The unique combination of functional groups in 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the dimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-(2,3-dimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-30-16-9-5-7-13(19(16)31-2)17-14(10-25)21(27)32-22-18(17)20(26)28-23(29-22)33-11-12-6-3-4-8-15(12)24/h3-9,17H,11,27H2,1-2H3,(H2,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHHXYPZDXGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=C(OC3=NC(=NC(=C23)N)SCC4=CC=CC=C4Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 4
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 6
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,3-DIMETHOXYPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.